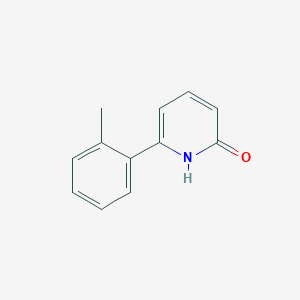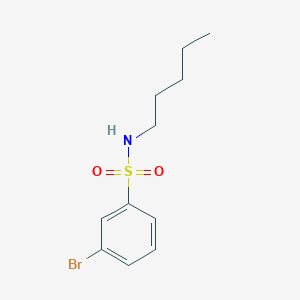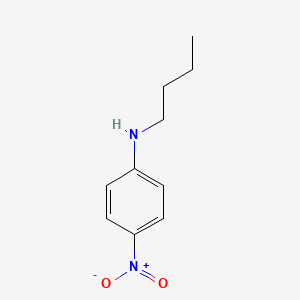
Boc-2-amino-1-cyclohexanecarboxylic acid
Overview
Description
It is a white crystalline powder with a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is commonly used in peptide synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-2-amino-1-cyclohexanecarboxylic acid, also known as 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is primarily used in the synthesis of modified peptides . The primary targets of this compound are therefore the peptide sequences that it modifies. These peptides can have various roles depending on their sequence and structure.
Mode of Action
The compound interacts with its targets by being incorporated into peptide sequences during synthesis . This incorporation can result in changes to the peptide’s structure and function, depending on the specific location and context of the modification.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary widely, as it depends on the specific peptides that the compound is incorporated into. It is generally involved in the process of peptide synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is incorporated into. By modifying the structure of these peptides, it can potentially alter their function, stability, and interactions with other molecules .
Biochemical Analysis
Biochemical Properties
Boc-2-amino-1-cyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in solid-phase peptide synthesis where it protects the amino group from unwanted reactions . The compound’s interaction with enzymes such as peptidases ensures that the amino group remains protected until the desired point in the synthesis process .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways by ensuring the integrity of synthesized peptides, which are crucial for signaling functions. Additionally, the compound can impact gene expression by protecting amino groups in peptides that regulate gene expression . Cellular metabolism is also influenced as the compound ensures the stability and functionality of synthesized peptides involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amino acids. It forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This stability is achieved through the formation of a tert-butyl carbamate group, which can be cleaved under specific conditions to release the free amino group . The compound’s ability to inhibit or activate enzymes is primarily through its role in protecting amino groups during peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under various conditions. It is stable at room temperature and can withstand mild acidic conditions. Over time, the compound may degrade under strong acidic or basic conditions, leading to the release of the free amino group . Long-term effects on cellular function are generally minimal as the compound is primarily used in controlled synthesis processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . Threshold effects are observed where the protective function is optimal at specific concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that cleave the Boc group to release the free amino group . The compound’s involvement in metabolic flux is primarily through its role in protecting amino groups, ensuring the proper synthesis and function of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its stability and the presence of enzymes that cleave the Boc group .
Subcellular Localization
This compound is localized in various subcellular compartments depending on its role in peptide synthesis. It may be directed to specific organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, ensuring the protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction is carried out under either aqueous or anhydrous conditions, using a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the compound into primary and secondary alkylamines.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, often using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Primary and secondary alkylamines.
Substitution: Free amine.
Scientific Research Applications
Boc-2-amino-1-cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of modified peptides.
Drug Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a probe in studies involving amino acid transport and metabolism.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Boc-2-amino-1-cyclohexanecarboxylic acid is unique due to its stability and reactivity, making it a valuable compound in peptide synthesis. Similar compounds include:
1-amino-1-cyclohexanecarboxylic acid: This compound lacks the Boc protection and is less stable.
Fmoc-2-amino-1-cyclohexanecarboxylic acid: This compound uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc, offering different stability and reactivity profiles.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402933 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220760-49-6 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)







![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
